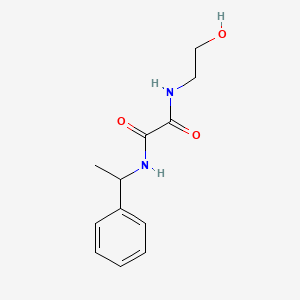
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide, also known as HEPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. This compound has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of reactive oxygen species. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the activation of microglia. In animal studies, this compound has been shown to improve cognitive function and reduce neuronal damage in models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has several advantages for lab experiments, including its low toxicity and high stability. This compound can be easily synthesized using different methods, and its purity can be easily verified using analytical techniques, such as high-performance liquid chromatography. However, this compound also has some limitations for lab experiments, including its limited solubility in water and its potential interactions with other compounds in the experimental system.
将来の方向性
There are several future directions for research on N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide, including the development of new synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in different fields. In medicine, future research could focus on the development of this compound derivatives with improved pharmacological properties and the evaluation of their efficacy in animal models of neurodegenerative disorders. In agriculture, future research could focus on the optimization of this compound formulations for use as plant growth regulators and pesticides. In material science, future research could focus on the use of this compound as a stabilizer for emulsions and as a template for the synthesis of metal nanoparticles.
合成法
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide can be synthesized using different methods, including the reaction of 2-aminoethanol with 1-phenylethyl isocyanate, the reaction of 2-chloroethylamine hydrochloride with 1-phenylethyl isocyanate, and the reaction of 2-hydroxyethylamine hydrochloride with 1-phenylethyl isocyanate. The yield and purity of the product depend on the method used and the conditions of the reaction.
科学的研究の応用
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, this compound has been studied for its potential use in the synthesis of metal nanoparticles and as a stabilizer for emulsions.
特性
IUPAC Name |
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(10-5-3-2-4-6-10)14-12(17)11(16)13-7-8-15/h2-6,9,15H,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNSOBNRFMWXIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
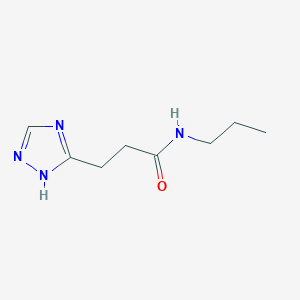
![2-{2-[4-(Morpholin-4-ylmethyl)phenyl]-1,3-thiazol-4-yl}acetic acid dihydrochloride](/img/structure/B2383574.png)
![2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2383575.png)
![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2383578.png)
![2-[(11aS)-5,5-dimethyl-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2383579.png)
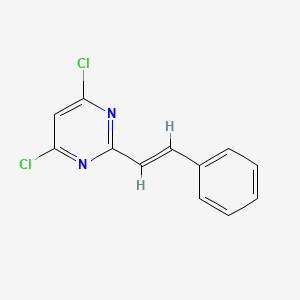
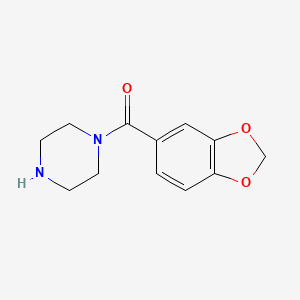
![2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2383583.png)
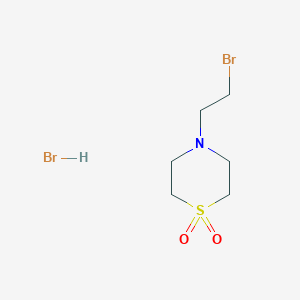
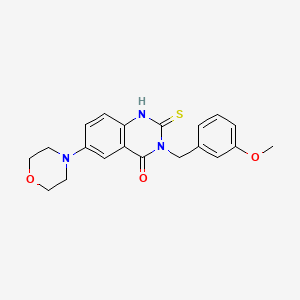

![Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2383593.png)

![N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2383596.png)
